molecular formula C18H22O7 B15082040 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol CAS No. 6969-32-0

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol

Cat. No.: B15082040
CAS No.: 6969-32-0
M. Wt: 350.4 g/mol
InChI Key: ZXYWLNOICLKFBB-UHFFFAOYSA-N
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Description

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol is a synthetic organic compound featuring a hexitol (a six-carbon sugar alcohol) backbone modified by replacing the hydroxyl groups at the 1-position with two 4-hydroxyphenyl substituents.

Properties

CAS No.

6969-32-0

Molecular Formula

C18H22O7

Molecular Weight

350.4 g/mol

IUPAC Name

6,6-bis(4-hydroxyphenyl)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C18H22O7/c19-9-14(22)16(23)18(25)17(24)15(10-1-5-12(20)6-2-10)11-3-7-13(21)8-4-11/h1-8,14-25H,9H2

InChI Key

ZXYWLNOICLKFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol typically involves multi-step organic reactions. One common synthetic route includes the reaction of hexitol derivatives with hydroxyphenyl compounds under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often require rigorous quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .

Scientific Research Applications

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-deoxy-1,1-bis(4-hydroxyphenyl)hexitol with analogous compounds based on backbone structure, substituents, and reported bioactivities:

Compound Name Backbone Substituents Key Biological/Functional Properties Source
This compound Hexitol Bis(4-hydroxyphenyl) Not explicitly reported (inferred antioxidant potential) N/A
Xylose–Pyrogallol Conjugate (XP) Xylitol Bis(2,3,4-trihydroxyphenyl) Antioxidant, nephroprotective (mitochondrial regulation)
2,2'-Difluoro-1,1-bis(4-hydroxyphenyl)ethane Ethane Bis(4-hydroxyphenyl), fluorinated Reactivity with radicals (aminyl radical/polar mechanisms)
Daidzein (DZN) Chromenone 4-hydroxyphenyl (isoflavone core) Phytoestrogenic, antioxidant, anticancer

Structural and Functional Analysis

Backbone Influence: Hexitol vs. XP’s xylitol backbone, combined with trihydroxyphenyl groups, demonstrates antioxidant efficacy in renal protection, suggesting that hexitol derivatives with similar substituents might exhibit comparable or enhanced activity . Ethane Backbone: The ethane-based derivative (compound 221) exhibits radical reactivity due to its rigid, fluorinated structure. This contrasts with the hexitol backbone’s hydrophilic nature, implying divergent applications (e.g., reactive intermediates vs. bioactive antioxidants) .

Substituent Effects: Hydroxyphenyl vs. Trihydroxyphenyl: XP’s trihydroxyphenyl groups provide multiple hydroxyl moieties for radical scavenging, whereas the target compound’s monohydroxyphenyl groups may reduce antioxidant capacity but improve metabolic stability. Fluorination: Fluorine atoms in compound 221 enhance electronic effects and stability, favoring radical-mediated reactions over direct antioxidant mechanisms seen in hydroxyl-rich analogs .

Cytotoxicity: β-carboline derivatives with hydroxyphenyl substituents (e.g., compound 11 in ) show selective cytotoxicity (PC-3: IC50 = 1.37 μM; OVCAR-03: IC50 = 1.09 μM), but these activities are linked to heterocyclic cores rather than sugar alcohol backbones .

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